molecular formula C11H10 B15343429 Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 2443-46-1

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

Cat. No.: B15343429
CAS No.: 2443-46-1
M. Wt: 142.20 g/mol
InChI Key: OORRQYZWSVJKSO-UHFFFAOYSA-N
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Description

Bicyclo[44annulene, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₁H₁₀ This compound is characterized by its unique bicyclic structure, which includes a ten-membered ring fused with a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of potassium tert-butoxide to induce the cyclization of 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene . The reaction conditions often require careful control of temperature and solvent to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions are possible, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Hydrogenated derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:

    Chemistry: Used as a model compound to study aromaticity and the effects of ring strain on chemical reactivity.

    Medicine: Investigated for its potential use in drug design and synthesis.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene exerts its effects is primarily through its interactions with other molecules via π-π stacking and other non-covalent interactions. Its aromatic nature allows it to participate in various chemical reactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid: A derivative with a carboxylic acid functional group.

    Methyl this compound-11-carboxylate: A methyl ester derivative.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of a methylene bridge, which imparts distinct aromatic properties and reactivity compared to its derivatives and other polycyclic aromatic hydrocarbons.

Properties

CAS No.

2443-46-1

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C11H10/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-8H,9H2

InChI Key

OORRQYZWSVJKSO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C1C=CC=C2

Origin of Product

United States

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